H2-005

Beschreibung

Eigenschaften

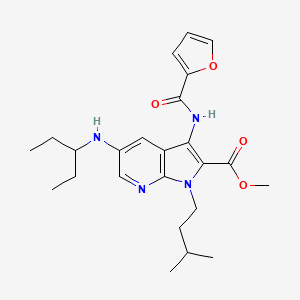

Molekularformel |

C24H32N4O4 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

methyl 3-(furan-2-carbonylamino)-1-(3-methylbutyl)-5-(pentan-3-ylamino)pyrrolo[2,3-b]pyridine-2-carboxylate |

InChI |

InChI=1S/C24H32N4O4/c1-6-16(7-2)26-17-13-18-20(27-23(29)19-9-8-12-32-19)21(24(30)31-5)28(11-10-15(3)4)22(18)25-14-17/h8-9,12-16,26H,6-7,10-11H2,1-5H3,(H,27,29) |

InChI-Schlüssel |

OKGKSBUMLPRLOR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)NC1=CC2=C(N=C1)N(C(=C2NC(=O)C3=CC=CO3)C(=O)OC)CCC(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

H2-005; H2 005; H2005; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Molecular Hydrogen's Biological Effects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, molecular hydrogen (H₂) was considered a physiologically inert gas within the mammalian body. However, this long-held belief was overturned in a landmark 2007 study published in Nature Medicine by Ohsawa et al.[1]. This seminal work demonstrated that inhaled hydrogen gas could act as a selective antioxidant, protecting the brain from ischemia-reperfusion injury by neutralizing cytotoxic reactive oxygen species (ROS)[1]. This discovery opened a new field of medical research, revealing the therapeutic potential of H₂ in a wide range of diseases. This technical guide provides an in-depth analysis of the foundational discovery, detailing the experimental protocols, quantitative data, and the core molecular mechanisms underlying the biological effects of molecular hydrogen.

Core Mechanism of Action: Selective Antioxidant Activity

The primary mechanism first identified for hydrogen's therapeutic effect is its ability to act as a selective antioxidant. Unlike other antioxidants, H₂ specifically neutralizes the most cytotoxic ROS, the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while not affecting other ROS that play crucial roles in cellular signaling, such as superoxide (B77818) (O₂⁻•), hydrogen peroxide (H₂O₂), and nitric oxide (NO)[2]. This selectivity is a significant advantage, as it avoids disturbing normal metabolic redox reactions and cellular signaling pathways[3].

In Vitro Evidence of Hydroxyl Radical Scavenging

The initial evidence for H₂'s selective antioxidant activity came from in vitro experiments. Ohsawa et al. demonstrated a dose-dependent reduction of hydroxyl radicals in a cell-free system using a fluorescent probe.

-

Preparation of Hydrogen-Rich Medium: Molecular hydrogen is dissolved in a cell culture medium to a desired concentration (e.g., 0.6 mM) by bubbling H₂ gas through the liquid. The concentration can be verified using a dissolved hydrogen sensor[4][5].

-

Generation of Hydroxyl Radicals: The Fenton reaction is commonly used to generate •OH radicals. This involves the reaction of hydrogen peroxide (H₂O₂) with a ferrous iron salt (e.g., FeCl₂)[6][7].

-

Detection of Hydroxyl Radicals: A fluorescent probe, such as hydroxyphenyl fluorescein (B123965) (HPF), is used to detect the presence of •OH. HPF's fluorescence intensity increases upon reaction with •OH[6][8].

-

Measurement: The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence intensity in the presence of H₂ indicates its scavenging activity against •OH radicals[6].

The Seminal Animal Study: Protection Against Cerebral Ischemia-Reperfusion Injury

The groundbreaking in vivo evidence for the therapeutic potential of molecular hydrogen was demonstrated in a rat model of focal cerebral ischemia-reperfusion injury.

Experimental Protocol: Rat Model of Middle Cerebral Artery Occlusion (MCAO)

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Induction of Ischemia: Anesthesia is induced, and focal cerebral ischemia is created by occluding the middle cerebral artery (MCA) with an intraluminal filament. The filament is inserted into the internal carotid artery and advanced to block the origin of the MCA.

-

Hydrogen Administration: Rats are placed in a chamber and inhale a mixture of hydrogen gas (typically 1-4%, with 2% being common in the original study) and air for a specified duration. In the Ohsawa et al. study, inhalation was performed for 35 minutes, starting 10 minutes before reperfusion.

-

Reperfusion: After a set period of ischemia (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the affected brain tissue.

-

Assessment of Brain Infarction: 24 hours after reperfusion, the rats are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then calculated as a percentage of the total brain volume.

-

Measurement of Oxidative Stress Markers: Brain tissue from the ischemic region is collected to measure markers of oxidative stress. Common markers include:

-

Malondialdehyde (MDA): A product of lipid peroxidation, measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage, typically measured by immunohistochemistry or ELISA.

-

-

Neurological Deficit Scoring: The severity of neurological deficits is assessed at various time points using a standardized scoring system (e.g., a 5-point scale where 0 is normal and 4 is severe deficit).

Quantitative Data from the Seminal Study

The following tables summarize the key quantitative findings from the Ohsawa et al. (2007) study, demonstrating the protective effects of hydrogen gas inhalation.

| Treatment Group | Infarct Volume (% of Hemisphere) | % Reduction in Infarct Volume |

| Control (Air) | 48.2 ± 4.7 | - |

| H₂ (1%) | 38.8 ± 3.5 | 19.5% |

| H₂ (2%) | 25.1 ± 2.8 | 47.9% |

| H₂ (4%) | 27.3 ± 3.1 | 43.4% |

| *p < 0.01 compared to control. Data adapted from Ohsawa et al., Nature Medicine, 2007. |

| Oxidative Stress Marker | Control (Air) | H₂ (2%) | % Reduction |

| MDA (nmol/mg protein) | 1.82 ± 0.12 | 1.15 ± 0.09 | 36.8% |

| 8-OHdG (immunoreactivity) | High | Markedly Reduced | - |

| p < 0.01 compared to control. Data adapted from Ohsawa et al., Nature Medicine, 2007. |

Signaling Pathway Modulation: The Keap1-Nrf2-ARE Axis

Beyond its direct radical-scavenging activity, subsequent research has revealed that molecular hydrogen also exerts its protective effects by modulating intracellular signaling pathways. A key pathway implicated is the Keap1-Nrf2-Antioxidant Response Element (ARE) system, a master regulator of cellular antioxidant defenses[2][9][10].

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective proteins, including antioxidant enzymes[2][9][10].

Molecular hydrogen has been shown to activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase[9][11][12][13]. This indirect antioxidant effect contributes to the long-lasting protective benefits of H₂ therapy.

Experimental Workflow for Investigating H₂'s Effect on the Nrf2 Pathway

Caption: Workflow for studying H₂'s impact on the Nrf2 pathway.

The H₂-Mediated Nrf2 Signaling Pathway

Caption: H₂ activates the Keap1-Nrf2 antioxidant pathway.

Conclusion and Future Directions

The discovery that molecular hydrogen exerts biological effects, beginning with the seminal work of Ohsawa et al. in 2007, has established a new and promising field of therapeutic research. The initial findings, centered on H₂'s ability to selectively neutralize cytotoxic free radicals and protect against ischemia-reperfusion injury, have been corroborated and expanded upon by numerous subsequent studies. The elucidation of its role in modulating key signaling pathways, such as the Keap1-Nrf2 axis, provides a deeper understanding of its multifaceted protective mechanisms.

For researchers and drug development professionals, molecular hydrogen presents a novel therapeutic agent with a high safety profile and broad-spectrum potential. Future research should focus on further delineating the precise molecular targets of H₂, optimizing delivery methods for various clinical applications, and conducting large-scale, placebo-controlled clinical trials to translate the wealth of preclinical findings into effective human therapies. The simplicity of the molecule belies the complexity and significance of its biological impact, heralding a new era for medical gas research.

References

- 1. [PDF] Hydrogen acts as a therapeutic antioxidant by selectively reducing cytotoxic oxygen radicals | Semantic Scholar [semanticscholar.org]

- 2. Molecular hydrogen may activate the transcription factor Nrf2 to alleviate oxidative stress through the hydrogen-targeted porphyrin | Ohta | Aging Pathobiology and Therapeutics [antpublisher.com]

- 3. Molecular hydrogen is a novel antioxidant to efficiently reduce oxidative stress with potential for the improvement of mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient method for determining the concentration of hydrogen in water: use of methylene blue with colloidal platinum | springermedizin.de [springermedizin.de]

- 5. Experimental verification of protective effect of hydrogen-rich water against cisplatin-induced nephrotoxicity in rats using dynamic contrast-enhanced CT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Role of Molecular Hydrogen in Ageing and Ageing-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Combination of Molecular Hydrogen and Heme Oxygenase 1 Effectively Inhibits Neuropathy Caused by Paclitaxel in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Combination of Molecular Hydrogen and Heme Oxygenase 1 Effectively Inhibits Neuropathy Caused by Paclitaxel in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Science of Molecular Hydrogen (H₂) as a Selective Antioxidant: A Technical Guide for Researchers

Abstract

Molecular hydrogen (H₂) has emerged as a novel therapeutic agent with selective antioxidant properties, demonstrating significant potential in mitigating oxidative stress-related pathologies. This technical guide provides an in-depth exploration of the foundational research establishing H₂ as a selective antioxidant. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core mechanisms, experimental validation, and key signaling pathways. This document synthesizes quantitative data from pivotal studies, details essential experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding and guide future research in this promising field.

Introduction: The Emergence of H₂ as a Medical Gas

For decades, molecular hydrogen was considered biologically inert. However, a landmark 2007 study in Nature Medicine by Ohsawa et al. revealed that H₂ gas could exert potent antioxidant effects by selectively neutralizing the most cytotoxic reactive oxygen species (ROS).[1][2][3] This discovery opened a new frontier in medical gas research, positioning H₂ as a therapeutic candidate with significant advantages, including its small size, high bioavailability, and excellent safety profile. Unlike many conventional antioxidants, H₂'s unique ability to target harmful radicals without disturbing essential physiological ROS involved in cellular signaling makes it a particularly attractive subject of study.[4][5]

The Core Mechanism: Selective Antioxidant Action

The primary mechanism underpinning the therapeutic effects of molecular hydrogen lies in its selective scavenging of specific reactive oxygen species (ROS) and reactive nitrogen species (RNS).

2.1. Direct Scavenging of Cytotoxic Radicals

The foundational research demonstrates that H₂ selectively neutralizes the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), two of the most damaging oxidants in the cellular environment.[6]

-

Hydroxyl Radical (•OH): This highly reactive species indiscriminately damages DNA, proteins, and lipids. Molecular hydrogen reacts with the hydroxyl radical to form water, a harmless byproduct.

H₂ + 2•OH → 2H₂O

-

Peroxynitrite (ONOO⁻): This potent oxidant is formed from the reaction of superoxide (B77818) (O₂⁻) and nitric oxide (NO). It contributes to nitrative stress, leading to cellular dysfunction. H₂ can also neutralize peroxynitrite.

Crucially, H₂ does not react with other ROS that have important physiological roles, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO). This selectivity is a key advantage over other antioxidants that can disrupt normal cellular redox signaling.

2.2. Indirect Antioxidant Effects via Nrf2 Pathway Activation

Beyond direct radical scavenging, molecular hydrogen has been shown to upregulate the body's endogenous antioxidant systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. H₂ has been observed to promote the translocation of Nrf2 into the nucleus, leading to the increased production of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7][8] This indirect mechanism contributes to a more sustained antioxidant effect.

Quantitative Data on H₂'s Antioxidant Effects

The following tables summarize the quantitative effects of molecular hydrogen on key markers of oxidative stress and antioxidant enzyme activity from various preclinical studies.

Table 1: Effect of H₂ on Oxidative Stress Markers

| Marker | Experimental Model | H₂ Administration | Dosage/Concentration | Result | Reference |

| Malondialdehyde (MDA) | Rat model of myocardial ischemia/reperfusion | Inhalation of H₂ gas | 2% H₂ | Significant decrease in MDA levels in the myocardium | [9] |

| MDA | Mouse model of LPS-induced acute lung injury | Inhalation of H₂ gas | 2% H₂ for 60 min | Significantly reduced MDA levels in lung tissue | [10] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Rat model of intracerebral hemorrhage | Intraperitoneal injection of H₂-rich saline | 5 mL/kg | Significant decrease in 8-OHdG levels in the brain | [4] |

| 8-OHdG | Mouse model of global cerebral ischemia/reperfusion | Inhalation of H₂ gas | 1.3% H₂ | Lower levels of 8-OHdG in brain tissues | [11] |

Table 2: Effect of H₂ on Antioxidant Enzyme Activity

| Enzyme | Experimental Model | H₂ Administration | Dosage/Concentration | Result | Reference |

| Superoxide Dismutase (SOD) | Rat model of brain ischemia/reperfusion | Inhalation of H₂ gas | 2% H₂ | Increased SOD activity in the brain | [12] |

| SOD | Animal models of Parkinson's disease | Drinking H₂-rich water | Ad libitum | Increased SOD activity in brain tissue | [8] |

| Catalase (CAT) | Models of radiation injury | H₂ pretreatment | Not specified | Maintained higher levels of CAT activity | [7] |

| Catalase (CAT) | Oxidatively stressed tissues | Drinking H₂-rich water | Not specified | Increased CAT activity | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational H₂ research.

4.1. Administration of Molecular Hydrogen

-

Inhalation of H₂ Gas:

-

Rodents are placed in a sealed chamber.

-

A mixture of hydrogen gas (typically 1-4%) and medical air is continuously supplied to the chamber at a controlled flow rate (e.g., 3 L/min).[13]

-

The concentration of H₂ within the chamber is monitored using a gas chromatograph or a dedicated hydrogen sensor.[13][14]

-

The duration of exposure can range from minutes to several days, depending on the experimental design.[15]

-

For larger animals like pigs, H₂ can be delivered via a nasal cannula, with the blood concentration of H₂ monitored.[16]

-

-

Preparation and Administration of H₂-rich Water (HRW):

-

Electrolysis: Water is electrolyzed using a water ionizer or a hydrogen-specific generator to produce dissolved H₂.[17][18] The concentration of dissolved hydrogen can be measured using a dissolved hydrogen meter.

-

Bubbling H₂ Gas: Pure hydrogen gas is bubbled through water for a specified period to achieve a desired concentration. Saturated hydrogen water at standard atmospheric pressure contains approximately 1.6 ppm (0.8 mM) of H₂.[19]

-

Reaction with Metallic Magnesium: Magnesium sticks or tablets that react with water to produce H₂ can also be used.[17]

-

Administration: HRW is typically provided to animals for ad libitum consumption.[8]

-

4.2. Measurement of Reactive Oxygen Species (ROS)

-

Electron Spin Resonance (ESR) for Hydroxyl Radical Detection:

-

The spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used to capture the short-lived hydroxyl radicals.[20][21]

-

The reaction of •OH with DMPO forms a stable spin adduct (DMPO-OH).

-

The ESR spectrometer detects the characteristic signal of the DMPO-OH adduct, allowing for the quantification of •OH radicals.[22][23][24]

-

The reduction in the DMPO-OH signal in the presence of H₂ indicates its •OH scavenging activity.

-

-

DCFH-DA Assay for Intracellular ROS:

-

Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe.[25][26][27]

-

Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell.

-

ROS, including H₂O₂, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[28][29]

-

The fluorescence intensity, measured using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~535 nm), is proportional to the intracellular ROS levels.[26][28]

-

4.3. Assessment of Oxidative Damage

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Tissue or cell lysates are reacted with thiobarbituric acid (TBA) under acidic conditions and high temperature (95°C).

-

MDA, a product of lipid peroxidation, reacts with TBA to form a colored adduct.

-

The absorbance of the adduct is measured spectrophotometrically at ~532 nm.[30][31]

-

Alternatively, a more specific method involves the reaction of MDA with 1-methyl-2-phenylindole, forming a chromophore with maximal absorbance at 586 nm.[32][33][34]

-

-

DNA Damage (8-OHdG) ELISA:

-

DNA is extracted from tissue or cells.

-

Samples or standards are added to a microplate pre-coated with 8-OHdG.[35][36]

-

An anti-8-OHdG antibody is added, which competes for binding to the 8-OHdG on the plate and in the sample.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric signal.

-

The absorbance is read on a plate reader, and the concentration of 8-OHdG in the sample is determined by comparison to a standard curve.[37][38][39]

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows discussed in this guide.

Caption: Selective antioxidant mechanism of molecular hydrogen.

Caption: Indirect antioxidant effect of H₂ via Nrf2 pathway activation.

Caption: General experimental workflow for assessing H₂'s antioxidant effects.

Conclusion and Future Directions

The foundational research on molecular hydrogen has firmly established its role as a selective antioxidant with significant therapeutic potential. Its ability to neutralize the most harmful reactive oxygen species while leaving essential signaling molecules unscathed, coupled with its capacity to bolster endogenous antioxidant defenses, presents a multi-faceted approach to combating oxidative stress. The experimental protocols detailed herein provide a roadmap for researchers to further investigate and validate the mechanisms and applications of H₂ therapy.

Future research should focus on elucidating the precise molecular targets of H₂ beyond direct radical scavenging, further defining the signaling cascades it modulates, and optimizing delivery methods for specific clinical applications. As our understanding of the nuanced roles of redox biology in health and disease expands, the selective properties of molecular hydrogen position it as a promising tool in the development of novel therapeutic strategies.

References

- 1. Ohsawa, I., Ishikawa, M., Takahashi, K., Watanabe, M., Nishimaki, K., Yamagata, K., Katsura, K., Katayama, Y., Asoh, S. and Ohta, S. (2007) Hydrogen Acts as a Therapeutic Antioxidant by Selectively Reducing Cytotoxic Oxygen Radicals. Nature Medicine, 13, 688-694. - References - Scientific Research Publishing [scirp.org]

- 2. Ohsawa, I., Ishikawa, M., Takahashi, K., Watanabe, M., Nishimaki, K., Yamagata, K., Katsura, K., Katayama, Y., Asoh, S. and Ohta, S. (2007) Hydrogen Acts as a Therapeutic Antioxidant by Selectively Reducing Cytotoxic Oxygen Radicals. Nature Medicine, 13, 688-694. - References - Scientific Research Publishing [scirp.org]

- 3. Hydrogen acts as a therapeutic antioxidant by selectively reducing cytotoxic oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Molecular Hydrogen in Ageing and Ageing-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. elavtoit.com [elavtoit.com]

- 7. evolvedh2o.com [evolvedh2o.com]

- 8. evolvedh2o.com [evolvedh2o.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Molecular Hydrogen in the Pathophysiology and Management of Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety of inhaled hydrogen gas in healthy mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of a single inhalation of hydrogen gas in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. doctorsman.com [doctorsman.com]

- 17. How to Get Molecular Hydrogen [molecularhydrogeninstitute.org]

- 18. Effects of hydrogen-rich water prepared by alternating-current-electrolysis on antioxidant activity, DNA oxidative injuries, and diabetes-related markers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A convenient method for determining the concentration of hydrogen in water: use of methylene blue with colloidal platinum | springermedizin.de [springermedizin.de]

- 20. Hydroxyl free radical reactions with amino acids and proteins studied by electron spin resonance spectroscopy and spin-trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. Optimizing electron spin resonance detection of hydroxyl radical in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cosmobiousa.com [cosmobiousa.com]

- 27. bioquochem.com [bioquochem.com]

- 28. doc.abcam.com [doc.abcam.com]

- 29. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2.7. Lipid Peroxidation (MDA) and Hydrogen Peroxide (H2O2) Determination [bio-protocol.org]

- 31. Hydrogen Peroxide (H2O2) and Lipid Peroxidation (MDA) Content Determination [bio-protocol.org]

- 32. Estimation of Lipid Peroxidation Induced by Hydrogen Peroxide in Cultured Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. DSpace [scholarworks.umass.edu]

- 35. cellbiolabs.com [cellbiolabs.com]

- 36. nwlifescience.com [nwlifescience.com]

- 37. dbaitalia.it [dbaitalia.it]

- 38. agrisera.com [agrisera.com]

- 39. 8-OHdG DNA Damage ELISA Kit | SKT-120 | StressMarq Biosciences Inc. [stressmarq.com]

Mechanism of action of molecular hydrogen in cellular models

An In-depth Technical Guide on the Mechanism of Action of Molecular Hydrogen in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular hydrogen (H₂), the smallest and most abundant molecule in the universe, has emerged as a novel therapeutic agent with a wide range of biological effects.[1][2] Initially considered biologically inert, research since 2007 has demonstrated its potent cytoprotective capabilities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4][5] Due to its small size, H₂ can rapidly diffuse through cell membranes and reach subcellular compartments like mitochondria and the nucleus, allowing it to modulate various signaling pathways.[6][7] This technical guide provides a comprehensive overview of the core mechanisms of action of molecular hydrogen in cellular models, supported by experimental data, detailed protocols, and signaling pathway diagrams.

Core Mechanisms of Action

Molecular hydrogen exerts its biological effects through a multi-faceted approach rather than a single mechanism. It can directly neutralize highly cytotoxic reactive oxygen species (ROS) and, more significantly, indirectly regulate gene expression and protein activity involved in cytoprotection.[1][3]

Selective Antioxidant Activity

The first identified mechanism was H₂'s ability to act as a selective antioxidant. It preferentially scavenges the most cytotoxic ROS, the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while preserving essential signaling ROS like hydrogen peroxide (H₂O₂) and nitric oxide (NO).[3][5] This selective action is a significant advantage over conventional antioxidants, which can disrupt normal cellular redox signaling.[3]

Modulation of Key Signaling Pathways

H₂ is not merely a radical scavenger; it is a signaling modulator that influences multiple critical cellular pathways.

a) Keap1-Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[3][8][9]

Molecular hydrogen has been repeatedly shown to activate the Nrf2 pathway.[8][10][11] While the precise mechanism is still under investigation, it is proposed that H₂ may induce a mild stress that promotes Nrf2 release or modulate Keap1 cysteine residues, leading to Nrf2 activation.[8][11] This activation fortifies the cell's endogenous antioxidant defenses.[12]

Caption: H₂ promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and transcription of antioxidant genes.

b) NF-κB Inflammatory Pathway

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13] Dysregulation of NF-κB is implicated in numerous inflammatory diseases.[13] Molecular hydrogen has been shown to suppress the activation of the NF-κB signaling pathway, thereby reducing the production of these inflammatory cytokines and exerting a potent anti-inflammatory effect.[1][13][14][15]

Caption: H₂ inhibits the NF-κB pathway, likely by suppressing IKK activation, thus reducing pro-inflammatory gene transcription.

c) Apoptosis (Programmed Cell Death)

Molecular hydrogen demonstrates a bidirectional regulatory role in apoptosis. In normal cells subjected to injurious stimuli, H₂ exerts an anti-apoptotic effect, protecting them from premature death.[16][17] It achieves this by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic factors such as Bax and Caspase-3.[7][17] Conversely, in some cancer cell models, H₂ has been shown to promote apoptosis, suggesting a selective anti-tumor effect.[6][7][18] This pro-apoptotic action in cancer cells can be mediated by inhibiting survival pathways like PI3K/Akt.[7]

d) Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and proteins. The role of H₂ in autophagy is complex and appears to be context-dependent.[6][19] In some models of injury, H₂ protects cells by inhibiting excessive autophagy.[6][19] In other scenarios, such as doxorubicin-induced cardiac injury, H₂ enhances autophagy via the AMPK/mTOR pathway, which helps clear damaged components and reduce apoptosis.[20] This suggests H₂ helps maintain autophagic flux at a homeostatic level.[21]

Quantitative Data from Cellular Models

The effects of molecular hydrogen have been quantified in numerous in vitro studies. The following tables summarize key findings across different cellular processes.

Table 1: Effects of Molecular Hydrogen on Oxidative Stress Markers

| Cell Model | Stressor | H₂ Treatment | Parameter Measured | Result | Reference(s) |

|---|---|---|---|---|---|

| Human Melanocytes | H₂O₂ | H₂-rich medium | Intracellular ROS | Significant decrease | [22] |

| Human Melanocytes | H₂O₂ | H₂-rich medium | Malondialdehyde (MDA) | Significant decrease | [22] |

| H9C2 Cardiomyocytes | Ischemia/Reperfusion | H₂-rich medium | •OH radicals | Significant reduction | [8] |

| Rat renal tubular cells | Fe-NTA | H₂-rich water (HRW) | Oxidative stress | Significant reduction |[18] |

Table 2: Effects of Molecular Hydrogen on Inflammatory Markers

| Cell Model | Stressor | H₂ Treatment | Parameter Measured | Result | Reference(s) |

|---|---|---|---|---|---|

| Rat Model | Burn Injury | H₂-rich saline | Serum IL-1β, IL-6, TNF-α | Significant decrease | [1] |

| Various | Inflammatory stimuli | H₂ administration | NF-κB activation | Inhibition/Downregulation | [1][13][15] |

| Various | Inflammatory stimuli | H₂ administration | Pro-inflammatory cytokines | Downregulation |[1][4][14] |

Table 3: Effects of Molecular Hydrogen on Apoptosis

| Cell Model | Stressor | H₂ Treatment | Parameter Measured | Result | Reference(s) |

|---|---|---|---|---|---|

| Lung Cancer Cells | N/A | H₂ gas | Apoptosis | Increased | [18][23] |

| Lung Cancer Cells | N/A | H₂ gas | Bcl-2 expression | Decreased | [23] |

| Non-Small Cell Lung Cancer | N/A | H₂ | Akt phosphorylation | Downregulated | [7] |

| Normal/Stressed Cells | Various stressors | H₂ | Caspase-3, -8, -12 | Inhibition | [7][17] |

| Normal/Stressed Cells | Various stressors | H₂ | Bcl-2 expression | Upregulated |[7][17] |

Experimental Protocols

Reproducible and standardized methods are crucial for investigating the effects of molecular hydrogen. Below are detailed protocols for key assays.

Protocol 1: Measurement of Intracellular ROS

This protocol is for the quantification of intracellular ROS using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (CM-H₂DCFDA).[24][25]

Materials:

-

Cells of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

CM-H₂DCFDA stock solution (e.g., 10 mM in DMSO)

-

ROS-inducing agent (e.g., H₂O₂) as a positive control

-

H₂-rich medium or saline

-

96-well plate (for plate reader) or culture dishes (for microscopy/flow cytometry)

-

Flow cytometer, fluorescence microplate reader, or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (2.5 x 10⁴ cells/well) or other appropriate culture vessel and allow them to adhere overnight.[25]

-

H₂ Pre-treatment: Remove the culture medium and treat the cells with H₂-rich medium or control medium for the desired duration (e.g., 1-24 hours).

-

Probe Loading:

-

Induction of Oxidative Stress:

-

Remove the probe solution and wash the cells gently with PBS.

-

Add H₂-rich (or control) medium containing the ROS-inducing agent (e.g., H₂O₂) or vehicle.

-

Incubate for a specified time (e.g., 30 minutes).[28]

-

-

Measurement:

Caption: A typical workflow for quantifying intracellular ROS levels in cultured cells using a fluorescent probe.

Protocol 2: Quantification of Secreted Cytokines by ELISA

This protocol describes a standard sandwich ELISA for measuring the concentration of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants.[29][30]

Materials:

-

Cell culture supernatants (from H₂-treated and control cells)

-

ELISA plate (96-well)

-

Capture antibody (specific to the cytokine of interest)

-

Detection antibody (biotinylated, specific to the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/Blocking buffer (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

-

Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Add Samples/Standards: Wash the plate. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Add Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Add Enzyme Conjugate: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.

-

Develop and Read: Wash the plate. Add 100 µL of TMB substrate. Incubate until a color change is apparent (5-15 minutes). Add 50 µL of stop solution. Read the absorbance at 450 nm on a microplate reader.

-

Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent cationic dye like Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.[31][32][33]

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

Imaging medium (e.g., HBSS)

-

TMRM stock solution (in DMSO)

-

FCCP (a mitochondrial uncoupler, for positive control)

-

Fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Dye Loading: Prepare a working solution of TMRM (e.g., 20-100 nM) in imaging medium. Replace the culture medium with the TMRM solution and incubate for 20-30 minutes at 37°C.

-

Imaging: Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

-

Baseline Measurement: Acquire baseline fluorescence images of the cells. The TMRM will accumulate in active mitochondria, appearing as bright, punctate structures.

-

H₂ Treatment: Perfuse the cells with H₂-rich imaging medium (also containing TMRM) and record any changes in fluorescence intensity over time.

-

Control: At the end of the experiment, add FCCP (e.g., 1-2 µM) to the cells. This will dissipate the mitochondrial membrane potential, causing a rapid decrease in TMRM fluorescence and confirming the signal is dependent on ΔΨm.

-

Analysis: Quantify the average fluorescence intensity within mitochondrial regions of interest (ROIs) over time.

Conclusion

Molecular hydrogen operates through a complex and interconnected network of mechanisms in cellular models. Its primary actions involve the selective neutralization of cytotoxic radicals and, more importantly, the modulation of fundamental signaling pathways like Nrf2 and NF-κB that govern the cell's antioxidant and inflammatory status.[1][3] Furthermore, its ability to regulate critical processes like apoptosis and autophagy highlights its role in maintaining cellular homeostasis.[7][17][21] The quantitative data and standardized protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule. Continued investigation into its precise molecular targets will undoubtedly unlock new avenues for its application in treating a wide array of pathologies.[1][2]

References

- 1. Hydrogen, a Novel Therapeutic Molecule, Regulates Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydrogen, a Novel Therapeutic Molecule, Regulates Oxidative Stress, Inflammation, and Apoptosis [frontiersin.org]

- 3. Oxidative Stress and Pathways of Molecular Hydrogen Effects in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular and Cellular Mechanisms Associated with Effects of Molecular Hydrogen in Cardiovascular and Central Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of Protons and Molecular Hydrogen: Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Hydrogen Therapy: Mechanisms, Delivery Methods, Preventive, and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen: A Rising Star in Gas Medicine as a Mitochondria-Targeting Nutrient via Activating Keap1-Nrf2 Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hydrogen gas reduces hyperoxic lung injury via the Nrf2 pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular hydrogen may activate the transcription factor Nrf2 to alleviate oxidative stress through the hydrogen-targeted porphyrin | Ohta | Aging Pathobiology and Therapeutics [antpublisher.com]

- 12. Potential role of molecular hydrogen therapy on oxidative stress and redox signaling in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hydrogenbiology.org [hydrogenbiology.org]

- 14. hydrogenbiology.org [hydrogenbiology.org]

- 15. Molecular Hydrogen Mediates Neurorestorative Effects After Stroke in Diabetic Rats: the TLR4/NF-κB Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. h2hm-group.com [h2hm-group.com]

- 17. Role of Molecular Hydrogen in Ageing and Ageing-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Systematic Review of Molecular Hydrogen Therapy in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hydrogen inhalation enhances autophagy via the AMPK/mTOR pathway, thereby attenuating doxorubicin-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. hhofrance.com [hhofrance.com]

- 23. Suppression of autophagy facilitates hydrogen gas-mediated lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 25. assaygenie.com [assaygenie.com]

- 26. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 27. Intracellular ROS Assay [protocols.io]

- 28. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 29. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 32. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]

- 33. researchgate.net [researchgate.net]

The Role of Molecular Hydrogen in Redox Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular hydrogen (H₂), once considered a biologically inert gas, has emerged as a novel therapeutic agent with potent antioxidant and signaling-modulating properties. Its unique ability to selectively neutralize highly cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while preserving essential ROS involved in cellular signaling, sets it apart from conventional antioxidants. This technical guide provides an in-depth exploration of the mechanisms through which molecular hydrogen influences redox signaling pathways. It details H₂'s impact on key transcriptional regulators, including Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB), and summarizes the quantitative effects on antioxidant enzymes and inflammatory markers. Detailed experimental protocols for key assays and visualizations of signaling pathways are provided to facilitate further research and drug development in this promising field.

Introduction: The Unique Properties of Molecular Hydrogen

Molecular hydrogen's therapeutic potential stems from its distinct physicochemical properties. As the smallest and lightest molecule, H₂ can rapidly diffuse across cell membranes and into subcellular compartments, including the mitochondria and the nucleus, which are primary sites of ROS production and gene regulation, respectively.[1] Unlike many other antioxidants, H₂ is non-polar and does not readily react with essential signaling ROS like hydrogen peroxide (H₂O₂) and nitric oxide (NO•).[2] This selective antioxidant activity allows H₂ to mitigate detrimental oxidative stress without disrupting normal physiological redox signaling.[2]

The administration of molecular hydrogen can be achieved through various methods, including inhalation of hydrogen gas, drinking hydrogen-rich water (HRW), and injection of hydrogen-rich saline (HRS).[3] Each method offers different pharmacokinetic profiles and may be suited for different therapeutic applications.

Core Mechanism: Selective Antioxidant Action

The foundational mechanism of molecular hydrogen's biological effects is its ability to selectively neutralize the most potent and damaging reactive oxygen species.

-

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is the most reactive and destructive ROS, indiscriminately damaging lipids, proteins, and DNA. Molecular hydrogen directly reacts with and neutralizes •OH radicals.[2]

-

Peroxynitrite (ONOO⁻) Neutralization: Peroxynitrite is a reactive nitrogen species (RNS) that causes nitrative and oxidative damage to biomolecules. H₂ has been shown to effectively reduce peroxynitrite levels.[2]

This selective scavenging of cytotoxic radicals is a key advantage of H₂ therapy, as it reduces oxidative damage without interfering with the physiological roles of other ROS that act as second messengers in various signaling pathways.

Modulation of Key Redox Signaling Pathways

Beyond its direct antioxidant effects, molecular hydrogen acts as a gaseous signaling molecule, modulating the activity of critical redox-sensitive signaling pathways.

Activation of the Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.

Molecular hydrogen has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of protective enzymes.[1] The precise mechanism of Nrf2 activation by H₂ is still under investigation but may involve the modulation of upstream signaling molecules that influence the Keap1-Nrf2 interaction.

Caption: Molecular Hydrogen-Mediated Activation of the Nrf2 Pathway.

Inhibition of the NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Molecular hydrogen has been demonstrated to suppress the activation of the NF-κB pathway, thereby exerting potent anti-inflammatory effects.[4] H₂ can inhibit the degradation of IκB and the subsequent nuclear translocation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Caption: Molecular Hydrogen-Mediated Inhibition of the NF-κB Pathway.

Modulation of Apoptosis Signal-Regulating Kinase 1 (ASK1) and MAPK Pathways

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is a key signaling molecule that is activated by oxidative stress. Activated ASK1 can subsequently activate downstream MAPKs, such as p38 and JNK, which are involved in apoptosis and inflammation.

Molecular hydrogen has been shown to suppress the activation of the ASK1-p38/JNK signaling cascade, thereby exerting anti-apoptotic and anti-inflammatory effects. By reducing oxidative stress, H₂ can prevent the activation of ASK1 and the subsequent downstream signaling events.

Caption: Modulation of the ASK1-MAPK Pathway by Molecular Hydrogen.

Quantitative Effects of Molecular Hydrogen on Redox Biomarkers

The therapeutic effects of molecular hydrogen have been quantified in numerous preclinical and clinical studies. The following tables summarize the reported effects of H₂ on key antioxidant enzymes, oxidative stress markers, and inflammatory cytokines.

Table 1: Effects of Molecular Hydrogen on Antioxidant Enzyme Activity

| Enzyme | Model System | H₂ Administration Method | Duration | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | Potential MS Patients | Hydrogen-Rich Water | 8 weeks | 39% increase in SOD levels | [5] |

| Catalase (CAT) | Rat Renal I/R Injury | Hydrogen-Rich Saline | - | Significant increase in CAT activity | [6] |

| Glutathione Peroxidase (GPx) | H₂O₂-stimulated HT-29 cells | Recombinant B. bifidum | - | Significant increase in GPx activity | [7] |

Table 2: Effects of Molecular Hydrogen on Oxidative Stress Markers

| Marker | Model System | H₂ Administration Method | Duration | Observed Effect | Reference |

| Malondialdehyde (MDA) | Rat Renal I/R Injury | Hydrogen-Rich Saline | - | Significant decrease in MDA levels | [6] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Rheumatoid Arthritis Patients | High H₂ Water | 4 weeks | 14.3% decrease in urinary 8-OHdG | [8] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Potential MS Patients | Hydrogen-Rich Water | 8 weeks | 43% decrease in TBARS in urine | [5] |

Table 3: Effects of Molecular Hydrogen on Inflammatory Cytokines

| Cytokine | Model System | H₂ Administration Method | Duration | Observed Effect | Reference |

| TNF-α | Juvenile Soccer Players | Hydrogen-Rich Water | 2 months | Decrease from 74.5 to 49.25 (p < 0.05) | [9] |

| IL-6 | Juvenile Soccer Players | Hydrogen-Rich Water | 2 months | Decrease from 72.3 to 51.67 (p < 0.05) | [9] |

| IL-1β | Juvenile Soccer Players | Hydrogen-Rich Water | 2 months | Decrease from 94.1 to 65.5 (p < 0.05) | [9] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for advancing the field of molecular hydrogen research. Below are detailed methodologies for key experiments cited in this guide.

Administration of Hydrogen-Rich Water to Mice

This protocol describes the preparation and administration of hydrogen-rich water to mice, a common method in preclinical studies.

Materials:

-

Hydrogen water generator or magnesium-based hydrogen-producing tablets.

-

Airtight glass or aluminum water bottles.

-

Water for animal consumption.

Procedure:

-

Preparation of Hydrogen-Rich Water:

-

Using a hydrogen water generator: Follow the manufacturer's instructions to produce water with the desired hydrogen concentration (typically 0.5-1.6 ppm).

-

Using hydrogen-producing tablets: Add one tablet to a specified volume of water in an airtight container. Allow the tablet to fully dissolve, which typically takes 10-15 minutes.

-

-

Administration:

-

Provide the freshly prepared hydrogen-rich water to the mice ad libitum in their water bottles.

-

Replace the hydrogen-rich water every 12-24 hours to ensure a consistent concentration of dissolved hydrogen, as H₂ can dissipate over time.

-

-

Control Group:

-

The control group should receive regular drinking water that has been handled in the same manner as the hydrogen-rich water (e.g., placed in the same type of bottles and changed at the same frequency).

-

Caption: Experimental Workflow for Hydrogen-Rich Water Administration.

Western Blot Analysis for Nrf2 Activation

This protocol outlines the steps for assessing Nrf2 activation by measuring its nuclear translocation via Western blotting.

Materials:

-

Cell or tissue lysates from control and H₂-treated groups.

-

Nuclear and cytoplasmic extraction kit.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Nuclear and Cytoplasmic Fractionation:

-

Isolate nuclear and cytoplasmic fractions from cell or tissue lysates using a commercial kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1) and the cytoplasmic Nrf2 levels to the cytoplasmic loading control (β-actin or GAPDH).

-

An increase in the ratio of nuclear to cytoplasmic Nrf2 indicates activation.

-

Measurement of Oxidative Stress Markers

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA):

This assay is a widely used method for measuring lipid peroxidation.

Materials:

-

TBARS assay kit (commercially available).

-

Sample (plasma, serum, or tissue homogenate).

-

Microplate reader or spectrophotometer.

Procedure:

-

Follow the manufacturer's protocol provided with the TBARS assay kit.

-

Typically, the sample is mixed with a solution of thiobarbituric acid (TBA) and heated.

-

MDA in the sample reacts with TBA to form a colored product.

-

The absorbance of the product is measured at a specific wavelength (usually around 532 nm).

-

The concentration of MDA is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of MDA.

Conclusion and Future Directions

Molecular hydrogen represents a promising therapeutic strategy for a wide range of diseases and conditions characterized by oxidative stress and inflammation. Its ability to selectively neutralize cytotoxic ROS and modulate key redox signaling pathways, such as Nrf2 and NF-κB, provides a strong rationale for its clinical development. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the mechanisms of action and therapeutic potential of molecular hydrogen.

Future research should focus on:

-

Elucidating the precise molecular targets of H₂ and the upstream mechanisms of its signaling effects.

-

Conducting large-scale, randomized controlled clinical trials to establish the efficacy and safety of H₂ therapy in various human diseases.

-

Optimizing delivery methods and dosing regimens for different clinical indications.

-

Identifying reliable biomarkers to monitor the biological effects of H₂ treatment.

The continued exploration of molecular hydrogen's role in redox signaling holds great promise for the development of novel and effective therapies for a multitude of unmet medical needs.

References

- 1. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]

- 2. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]

- 5. Therapeutic Potential of Molecular Hydrogen in Metabolic Diseases from Bench to Bedside [mdpi.com]

- 6. Clinical Use and Treatment Mechanism of Molecular Hydrogen in the Treatment of Various Kidney Diseases including Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP0403668A1 - Method of measuring SOD activity - Google Patents [patents.google.com]

- 9. Hydrogen Water: Extra Healthy or a Hoax?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Molecular Hydrogen: A Technical Guide for Researchers

Introduction

Molecular hydrogen (H2), a colorless and odorless gas, has emerged as a novel therapeutic agent with potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] Initially considered biologically inert, a growing body of preclinical and clinical research has demonstrated its potential in mitigating a wide range of inflammatory conditions.[4][5][6] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of H2, detailed experimental protocols, and a quantitative summary of its effects on key inflammatory mediators.

Core Mechanisms of Action

The anti-inflammatory effects of molecular hydrogen are multifaceted, primarily attributed to its selective antioxidant capacity and its ability to modulate critical signaling pathways.

Selective Antioxidant Effects: H2 selectively neutralizes highly cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), without affecting ROS that play essential physiological roles.[7][8] This targeted action reduces oxidative stress, a key driver of inflammation, thereby preventing damage to DNA, proteins, and lipids.[1][9]

Modulation of Signaling Pathways: H2 has been shown to influence several key intracellular signaling pathways that regulate the inflammatory response:

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: H2 can activate the Nrf2 pathway, a master regulator of the endogenous antioxidant defense system.[10][11] Upon activation, Nrf2 translocates to the nucleus and induces the expression of various cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[12][13]

-

Nuclear Factor-Kappa B (NF-κB) Pathway: H2 can suppress the activation of the NF-κB pathway, a central mediator of inflammation.[14][15] By inhibiting the phosphorylation of IκB-α, H2 prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16][17]

-

NLRP3 Inflammasome: H2 has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[18][19] By suppressing NLRP3 inflammasome activation, H2 reduces the secretion of the pro-inflammatory cytokines IL-1β and IL-18.[20][21]

Quantitative Effects on Inflammatory Markers

The administration of molecular hydrogen has been shown to significantly reduce the levels of various pro-inflammatory markers in numerous experimental models. The following tables summarize the quantitative data from key studies.

| Inflammatory Marker | Animal Model | H2 Administration | Key Findings | Reference |

| TNF-α | Sepsis in mice | 7% H2 inhalation | Attenuated serum TNF-α levels at 24h | [22] |

| Burn-induced airway injury in rats | H2-rich saline | Reduced serum TNF-α levels | [4] | |

| IL-1β | Traumatic brain injury in mice | 2% H2 inhalation | Decreased IL-1β secretion in the lungs | [19] |

| Sepsis in mice | H2-rich saline | Reduced serum IL-1β levels | [4] | |

| IL-6 | Sepsis in mice | 7% H2 inhalation | Attenuated serum IL-6 levels at 24h | [22] |

| Burn-induced airway injury in rats | H2-rich saline | Reduced serum IL-6 levels | [4] | |

| High-Mobility Group Box 1 (HMGB1) | Sepsis in mice | H2 inhalation | Inhibited HMGB1 expression | [13] |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Ischemia-reperfusion injury | H2 inhalation | Downregulated ICAM-1 expression |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for investigating the anti-inflammatory properties of H2.

Animal Model of Sepsis

-

Model Induction: Sepsis is induced in mice (e.g., C57BL/6) via cecal ligation and puncture (CLP).[22]

-

H2 Administration:

-

Inhalation: Immediately following the CLP procedure, mice are placed in a chamber and continuously inhale a mixture of 7% H2 gas, 21% O2, and balanced nitrogen.[22]

-

Hydrogen-Rich Saline: Alternatively, H2-rich saline can be administered via intraperitoneal injection.

-

-

Sample Collection and Analysis:

-

Blood samples are collected at various time points (e.g., 24 hours post-CLP) to measure serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.[22]

-

Tissues (e.g., liver, lung, intestine) are harvested for histological analysis and to assess inflammatory signaling pathway activation via RNA sequencing or Western blotting.[22]

-

-

Outcome Measures: Survival rates are monitored over a defined period (e.g., 7 days).[22]

In Vitro Inflammation Model

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

H2 Treatment: The cells are incubated in a medium saturated with molecular hydrogen.

-

Analysis:

-

The supernatant is collected to measure the levels of nitric oxide (NO) and pro-inflammatory cytokines.

-

Cell lysates are prepared to analyze the phosphorylation of key signaling proteins (e.g., NF-κB, MAPKs) and the expression of Nrf2 and its target genes via Western blotting and qRT-PCR.[23]

-

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the complex biological processes and experimental designs are provided below using Graphviz (DOT language).

Caption: H2 modulates key inflammatory signaling pathways.

Caption: Workflow for a preclinical sepsis model.

Molecular hydrogen demonstrates significant promise as a therapeutic agent for inflammatory diseases. Its ability to selectively scavenge cytotoxic ROS and modulate key inflammatory signaling pathways provides a strong mechanistic basis for its observed anti-inflammatory effects. The quantitative data consistently show a reduction in pro-inflammatory markers across various models. The detailed experimental protocols and workflow diagrams provided in this guide serve as a resource for researchers to further investigate and harness the therapeutic potential of H2. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for human inflammatory conditions.[2][24]

References

- 1. Molecular hydrogen: a preventive and therapeutic medical gas for various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen, a Novel Therapeutic Molecule, Regulates Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular hydrogen is a promising therapeutic agent for pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydrogen, a Novel Therapeutic Molecule, Regulates Oxidative Stress, Inflammation, and Apoptosis [frontiersin.org]

- 5. Molecular Hydrogen Therapy—A Review on Clinical Studies and Outcomes [ouci.dntb.gov.ua]

- 6. water-for-health.co.uk [water-for-health.co.uk]

- 7. Hydrogen acts as a therapeutic antioxidant by selectively reducing cytotoxic oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen Gas Treatment | Hydrogen Therapy for Inflammation [thewellnesslab.com]

- 10. Molecular hydrogen may activate the transcription factor Nrf2 to alleviate oxidative stress through the hydrogen-targeted porphyrin | Ohta | Aging Pathobiology and Therapeutics [antpublisher.com]

- 11. vital-reaction.com [vital-reaction.com]

- 12. Molecular and Cellular Mechanisms Associated with Effects of Molecular Hydrogen in Cardiovascular and Central Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen: A Rising Star in Gas Medicine as a Mitochondria-Targeting Nutrient via Activating Keap1-Nrf2 Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hydrogenbiology.org [hydrogenbiology.org]

- 15. Molecular Hydrogen Mediates Neurorestorative Effects After Stroke in Diabetic Rats: the TLR4/NF-κB Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Hydrogen Therapy: Mechanisms, Delivery Methods, Preventive, and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular hydrogen mitigates traumatic brain injury-induced lung injury via NLRP3 inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Hydrogen as a Novel Protective Agent against Pre-Symptomatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hydrogen Gas Therapy Attenuates Inflammatory Pathway Signaling in Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular hydrogen protects against oxidative stress-induced RAW 264.7 macrophage cells through the activation of Nrf2 and inhibition of MAPK signaling pathway | Semantic Scholar [semanticscholar.org]

- 24. Registered Clinical Studies - MHI [molecularhydrogeninstitute.org]

The Cytoprotective Effects of Molecular Hydrogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular hydrogen (H₂), a colorless and odorless gas, has emerged as a promising therapeutic agent with potent cytoprotective properties. Initially considered biologically inert, a growing body of research now demonstrates its ability to mitigate cellular damage across a wide range of disease models. This technical guide provides an in-depth overview of the core mechanisms underlying hydrogen's cytoprotective effects, detailed experimental protocols for its study, and quantitative data from key research findings.

Core Mechanisms of Hydrogen-Mediated Cytoprotection

Molecular hydrogen exerts its protective effects on cells through a multi-faceted approach, primarily by modulating oxidative stress, inflammation, and apoptosis. Its small molecular size allows for rapid diffusion across cell membranes, enabling it to reach subcellular compartments, including mitochondria.

Selective Antioxidant Effects

A key feature of molecular hydrogen is its ability to act as a selective antioxidant. It preferentially neutralizes highly cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while preserving the physiological roles of other ROS that function as signaling molecules. This selective scavenging activity helps to maintain cellular redox homeostasis and protect against oxidative damage to DNA, proteins, and lipids.

Modulation of Signaling Pathways

Hydrogen has been shown to modulate several critical signaling pathways involved in cytoprotection:

-

Nrf2 Pathway Activation: Hydrogen can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.

-

Anti-inflammatory Signaling: Hydrogen can suppress pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. This leads to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Anti-apoptotic Pathways: Hydrogen can inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins. For instance, it has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from various studies investigating the cytoprotective effects of hydrogen.

| Parameter | Model System | Hydrogen Administration | Control Group | Hydrogen-Treated Group | Percentage Change | Reference |

| Cell Viability (%) | PC12 cells exposed to hyperbaric oxygen | 2% H₂ gas co-exposure for 3h | 65.2 ± 4.5 | 85.7 ± 5.1 | +31.4% | [1][2] |

| Apoptotic Index (%) | Rat spinal cord injury model | Hydrogen-rich saline (i.p.) for 7 days | 45.3 ± 3.8 | 15.2 ± 2.1 | -66.4% | [3] |

| Caspase-3 Activity | Nicotine-treated mice testis | Hydrogen-rich saline (6 ml/kg, i.p.) | 1.8-fold vs. control | 1.2-fold vs. control | -33.3% | [4] |

Table 1: Effects of Hydrogen on Cell Viability and Apoptosis

| Parameter | Model System | Hydrogen Administration | Control Group (Stressed) | Hydrogen-Treated Group | Reference | | :--- | :--- | :--- | :--- | :--- | | MDA (nmol/mg protein) | Nicotine-treated mice testis | Hydrogen-rich saline (6 ml/kg, i.p.) | ~1.8 | ~1.2 |[4] | | SOD (U/mg protein) | Traumatic brain injury in mice | Hydrogen-rich saline (5 ml/kg, i.p.) | Decreased vs. sham | Increased vs. TBI group |[5] | | GSH (nmol/mg protein) | Traumatic brain injury in mice | Hydrogen-rich saline (5 ml/kg, i.p.) | Decreased vs. sham | Increased vs. TBI group |[5] |

Table 2: Effects of Hydrogen on Oxidative Stress Markers

| Parameter | Model System | Hydrogen Administration | Control Group (Stressed) | Hydrogen-Treated Group | Reference | | :--- | :--- | :--- | :--- | :--- | | TNF-α (pg/mL) | Rat spinal cord injury model | Hydrogen-rich saline (i.p.) for 7 days | Significantly elevated | Significantly lower than SCI group |[3] | | IL-6 (pg/mL) | Rat spinal cord injury model | Hydrogen-rich saline (i.p.) for 7 days | Significantly elevated | Significantly lower than SCI group |[3] | | IL-10 (pg/mL) | Skin wound healing in mice | Hydrogen-rich water | Lower expression | Higher expression at 48h and 72h |[6] |

Table 3: Effects of Hydrogen on Inflammatory Cytokines

| Parameter | Model System | Hydrogen Administration | Effect | Reference |

| JC-1 Red/Green Ratio | H₂O₂-treated NIH 3T3 fibroblasts | Pre-treatment with H₂ | Progressive loss of red fluorescence indicating depolarization | [7] |

Table 4: Effects of Hydrogen on Mitochondrial Membrane Potential

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of Hydrogen-Rich Saline (HRS)

Objective: To prepare a sterile saline solution saturated with molecular hydrogen for in vivo administration.

Materials:

-

Normal saline (0.9% NaCl) in a flexible bag (e.g., 100 mL)

-

High-purity hydrogen gas (H₂)

-

Hydrogen-generating apparatus or a high-pressure system

-

Aluminum pouch for storage

-

Gas chromatography system for concentration measurement (optional, but recommended for quality control)

Protocol:

-

Expel approximately 50 mL of saline from a 100 mL bag to create a headspace.[8]

-

Connect the saline bag to a hydrogen gas source.

-

Pressurize the bag with hydrogen gas to 0.4 MPa.[3][4][5][8][9]

-

Allow the hydrogen to dissolve in the saline for at least 6 hours at 4°C.[3][4][9] Some protocols suggest a shorter duration of 2 hours.[5]

-

To ensure saturation, the process of pressurizing and dissolving can be repeated.

-

Store the freshly prepared HRS at 4°C in an aluminum bag with no dead volume to minimize hydrogen leakage.[4][5][9]

-

HRS should be freshly prepared on a weekly basis to maintain its concentration.[4][9]

-

(Optional) The hydrogen concentration in the saline can be confirmed using gas chromatography, with a target concentration typically around 0.6 mmol/L.[9]

In Vitro Hydrogen Gas Exposure

Objective: To expose cultured cells to a hydrogen-rich atmosphere to study its cytoprotective effects.

Materials:

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Airtight incubation chamber or a sealed plastic box

-

Hydrogen gas mixture (e.g., 2% H₂ in air)

-

CO₂ incubator

Protocol:

-

Seed and culture cells in appropriate multi-well plates to the desired confluency according to standard cell culture protocols.

-

Place the cell culture plates inside an airtight chamber.

-

Flush the chamber with the desired hydrogen gas mixture for a specified duration. For example, for a 2% H₂ atmosphere, a mixture of 2% H₂, 5% CO₂, and 93% air can be used.

-

Seal the chamber and place it in a CO₂ incubator at 37°C for the desired exposure time (e.g., 3 hours).[1][10]

-

Following incubation, remove the plates from the chamber and proceed with downstream assays.

Assessment of Cell Viability (WST-1 Assay)

Objective: To quantify the number of viable cells in a culture after hydrogen treatment and/or exposure to a cytotoxic agent.

Materials:

-

WST-1 reagent

-

96-well microplate reader

-

Cultured cells in a 96-well plate

Protocol:

-

After hydrogen treatment and/or induction of cytotoxicity, add 10 µL of WST-1 reagent to each well of the 96-well plate.[11][12]

-

Incubate the plate for 0.5 to 4 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the cell type and density.[12][13]

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.[11][12]

-

Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Calculate cell viability as a percentage of the untreated control group.

Measurement of Cytotoxicity (LDH Assay)

Objective: To quantify cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

-

96-well plate

-

Microplate reader

Protocol:

-

Following treatment, centrifuge the 96-well cell culture plate at 250 x g for 3-5 minutes to pellet any detached cells.[15][16]

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[15]

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[15]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[15]

-

Add 50 µL of stop solution to each well.[15]

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background.[15]

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Quantification of Apoptosis (TUNEL Assay)

Objective: To detect and quantify DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.

Materials:

-

TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit

-

Paraffin-embedded tissue sections or fixed cells on slides

-

Proteinase K

-

Permeabilization solution (e.g., Triton X-100 in sodium citrate)

-

TdT reaction mixture

-

Converter-POD (or fluorescent label)

-

DAB substrate (for chromogenic detection) or mounting medium with DAPI (for fluorescent detection)

-

Microscope

Protocol (for paraffin-embedded tissue sections):

-

Deparaffinize and rehydrate the tissue sections.

-

Incubate the sections with Proteinase K solution for 15-30 minutes at room temperature to retrieve antigens.

-

Wash the slides with PBS.

-

Incubate the sections with the TUNEL reaction mixture (containing TdT and labeled nucleotides) in a humidified chamber for 60 minutes at 37°C.[5][8]

-

Wash the slides with PBS.

-

If using a biotin-labeled system, incubate with a streptavidin-HRP conjugate.

-

For chromogenic detection, apply the DAB substrate until a brown color develops in apoptotic nuclei. For fluorescent detection, mount with a coverslip using a mounting medium containing a nuclear counterstain like DAPI.

-

Visualize and quantify the percentage of TUNEL-positive cells using a light or fluorescence microscope.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using the fluorescent dye JC-1.

Materials:

-

JC-1 dye

-

Cultured cells

-

Fluorescence microscope, flow cytometer, or microplate reader

-

CCCP (a mitochondrial membrane potential disruptor, as a positive control)

Protocol:

-

Culture cells in an appropriate format (e.g., 96-well plate, chamber slide, or culture dish).

-

Treat the cells with hydrogen and/or an apoptosis-inducing agent.

-

Prepare a JC-1 working solution (typically 1-10 µM in culture medium).[17]

-

Remove the culture medium and add the JC-1 working solution to the cells.

-